molecular formula C9H10O2S B12444687 Methyl 3-methyl-4-sulfanylbenzoate

Methyl 3-methyl-4-sulfanylbenzoate

Cat. No.: B12444687
M. Wt: 182.24 g/mol
InChI Key: JEGUVQNHFCWHAS-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-sulfanylbenzoate is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a methyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-sulfanylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-sulfanylbenzoic acid with methanol in the presence of an acidic catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can be employed to facilitate the esterification reaction while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-sulfanylbenzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl and sulfanyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 3-methyl-4-sulfonylbenzoate.

    Reduction: 3-methyl-4-sulfanylbenzyl alcohol.

    Substitution: Methyl 3-methyl-4-nitrobenzoate or methyl 3-methyl-4-bromobenzoate.

Scientific Research Applications

Methyl 3-methyl-4-sulfanylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-sulfanylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-4-methoxybenzoate: Similar structure but with a methoxy group instead of a sulfanyl group.

    Methyl 3-methyl-4-nitrobenzoate: Contains a nitro group instead of a sulfanyl group.

    Methyl 3-methyl-4-bromobenzoate: Contains a bromine atom instead of a sulfanyl group.

Uniqueness

Methyl 3-methyl-4-sulfanylbenzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other methyl benzoate derivatives that lack the sulfanyl functionality .

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

methyl 3-methyl-4-sulfanylbenzoate

InChI

InChI=1S/C9H10O2S/c1-6-5-7(9(10)11-2)3-4-8(6)12/h3-5,12H,1-2H3

InChI Key

JEGUVQNHFCWHAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)S

Origin of Product

United States

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